molecular formula C15H28O2 B12654940 Isoundecyl methacrylate CAS No. 94247-04-8

Isoundecyl methacrylate

Cat. No.: B12654940
CAS No.: 94247-04-8
M. Wt: 240.38 g/mol
InChI Key: ZZCMAAVCSRLUDI-UHFFFAOYSA-N
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Description

Isoundecyl methacrylate, also known as 9-methyldecyl 2-methylprop-2-enoate, is a methacrylate ester with the molecular formula C15H28O2. This compound is part of the methacrylate family, which is widely used in the production of polymers and copolymers due to its reactive methacrylate group.

Preparation Methods

Synthetic Routes and Reaction Conditions: Isoundecyl methacrylate can be synthesized through the esterification of methacrylic acid with isoundecanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.

Industrial Production Methods: In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The reaction is conducted in large reactors with continuous monitoring of temperature and pressure to optimize yield and purity. The product is then purified through distillation to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions: Isoundecyl methacrylate undergoes various chemical reactions, including:

    Polymerization: It can polymerize to form homopolymers or copolymers with other monomers.

    Substitution Reactions: The methacrylate group can participate in nucleophilic substitution reactions.

    Addition Reactions: The double bond in the methacrylate group can undergo addition reactions with various reagents.

Common Reagents and Conditions:

    Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used under conditions of heat or UV light.

    Substitution Reactions: Nucleophiles such as amines or alcohols can react with the methacrylate group under mild conditions.

    Addition Reactions: Reagents like hydrogen bromide (HBr) can add across the double bond in the presence of a catalyst.

Major Products:

    Polymerization: The major products are polymers or copolymers with varying properties depending on the monomers used.

    Substitution Reactions: The products are substituted methacrylate esters.

    Addition Reactions: The products are addition compounds with the methacrylate group.

Scientific Research Applications

Isoundecyl methacrylate has a wide range of applications in scientific research, including:

    Chemistry: It is used as a monomer in the synthesis of polymers and copolymers with specific properties.

    Biology: It is used in the development of biomaterials for medical applications, such as drug delivery systems and tissue engineering scaffolds.

    Medicine: It is explored for its potential in creating biocompatible materials for implants and prosthetics.

    Industry: It is used in the production of coatings, adhesives, and sealants due to its excellent adhesion properties and chemical resistance.

Mechanism of Action

The mechanism of action of isoundecyl methacrylate primarily involves its ability to polymerize and form cross-linked networks. The methacrylate group undergoes free radical polymerization, leading to the formation of long polymer chains. These polymers can interact with various molecular targets, such as proteins and cells, depending on their application. In biomedical applications, the polymers can promote cell adhesion and proliferation, making them suitable for tissue engineering.

Comparison with Similar Compounds

Isoundecyl methacrylate can be compared with other methacrylate esters such as:

  • Lauryl methacrylate
  • Butyl methacrylate
  • Trimethylolpropane trimethacrylate
  • Glycidyl methacrylate
  • 2-Ethylhexyl methacrylate
  • Isobornyl methacrylate
  • Cyclohexyl methacrylate
  • Benzyl methacrylate
  • Methyl methacrylate

Uniqueness: this compound is unique due to its specific alkyl chain length, which imparts distinct hydrophobic properties and influences the physical characteristics of the resulting polymers. This makes it particularly useful in applications requiring specific mechanical and chemical resistance properties.

Properties

CAS No.

94247-04-8

Molecular Formula

C15H28O2

Molecular Weight

240.38 g/mol

IUPAC Name

9-methyldecyl 2-methylprop-2-enoate

InChI

InChI=1S/C15H28O2/c1-13(2)11-9-7-5-6-8-10-12-17-15(16)14(3)4/h13H,3,5-12H2,1-2,4H3

InChI Key

ZZCMAAVCSRLUDI-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCCCCCCOC(=O)C(=C)C

Origin of Product

United States

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